

3-Formylbenzamide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Formylbenzamide

CAS No.: 126534-87-0

Cat. No.: B138454

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Introduction: The Versatile Scaffolding of 3-Formylbenzamide

3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is a bifunctional aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.^{[1][2]} Its structure, featuring both a reactive aldehyde group and a robust benzamide moiety, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The benzamide functional group is a common feature in many approved drugs, contributing to their biological activity and pharmacokinetic properties.^[3] The aldehyde group, on the other hand, provides a versatile handle for a variety of chemical transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. This unique combination of functionalities in a single, relatively simple molecule has positioned **3-formylbenzamide** as a key intermediate in the development of novel therapeutics and functional materials. This guide provides an in-depth review of the synthesis, properties, and applications of **3-formylbenzamide**, with a focus on providing practical insights for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of **3-formylbenzamide** is essential for its effective use in research and development.



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Spectroscopic Characterization:

While a publicly available, fully assigned high-resolution NMR spectrum of **3-formylbenzamide** is not readily found in the literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.^{[4][5]}

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton (CHO) at approximately 9.9-10.1 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet in the range of 7.5-8.5 ppm. The two amide protons (-CONH₂) will likely appear as two broad singlets, the chemical shift of which can be solvent-dependent.
- ¹³C NMR: The carbon NMR spectrum will show a distinctive resonance for the carbonyl carbon of the aldehyde at around 190-195 ppm. The carbonyl carbon of the amide will resonate at approximately 165-170 ppm. The aromatic carbons will appear in the typical range of 120-140 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the

aldehyde (around 1700 cm^{-1}), and the C=O stretching of the amide (around 1660 cm^{-1} , Amide I band).

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at m/z 149, corresponding to the molecular weight of the compound.[6]

Synthesis of 3-Formylbenzamide: A Review of Methodologies

The synthesis of **3-formylbenzamide** can be approached through several synthetic routes, primarily involving the introduction or modification of the formyl and benzamide functionalities on a benzene ring.

Conceptual Synthetic Pathways

The synthesis of aromatic aldehydes is a well-established field in organic chemistry, with numerous methods available.[7] For **3-formylbenzamide**, the key challenge lies in the selective functionalization of the benzene ring at the 1 and 3 positions with an aldehyde and an amide group, respectively.

Caption: Key synthetic strategies for **3-Formylbenzamide**.

Detailed Experimental Protocol: Oxidation of 3-Methylbenzotrile

One of the most direct routes to **3-formylbenzamide** involves the selective oxidation of the methyl group of 3-methylbenzotrile, followed by hydrolysis of the nitrile to the amide. A patented method describes a two-step process starting from 1,3-xylene.[8]

Step 1: Synthesis of 3-Methylbenzotrile from 1,3-Xylene

This step typically involves a liquid-phase ammoxidation reaction.

- Reactants: 1,3-Xylene, Ammonia, Oxygen
- Catalyst: A mixed metal oxide catalyst (e.g., V-Sb-O)

- Solvent: Typically a high-boiling aromatic solvent
- Conditions: High temperature (350-450 °C) and pressure

Step 2: Oxidation of 3-Methylbenzonitrile to 3-Cyanobenzaldehyde

The subsequent step is the selective oxidation of the methyl group.[9]

- Reactants: 3-Methylbenzonitrile, Oxygen
- Catalyst System: Cobalt and Manganese salts as catalysts in N,N-dimethylformamide (DMF).
- Conditions: The reaction is heated to 110-115 °C with a continuous flow of oxygen and an inert gas.
- Work-up: Upon completion, the reaction mixture is cooled, and the product, 3-cyanobenzaldehyde, precipitates and can be purified by recrystallization.

Step 3: Hydrolysis of 3-Cyanobenzaldehyde to **3-Formylbenzamide**

The final step is the controlled hydrolysis of the nitrile group to the primary amide. This is a critical step, as harsh conditions can lead to the formation of the corresponding carboxylic acid.

- Reactants: 3-Cyanobenzaldehyde, Water
- Catalyst: Typically an acid or base catalyst. For selective hydrolysis to the amide, enzymatic or milder catalytic systems (e.g., manganese dioxide) can be employed.
- Conditions: The reaction conditions need to be carefully controlled to prevent over-hydrolysis. For example, using a mixture of a weak acid and a dehydrating agent can favor the formation of the amide.
- Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Note: A detailed, peer-reviewed experimental protocol for the direct synthesis of **3-formylbenzamide** is not readily available. The above protocol is a composite of established

methods for the synthesis of its precursors. Researchers should optimize the conditions for the final hydrolysis step based on the specific requirements of their synthesis.

Chemical Reactivity and Synthetic Applications

The dual functionality of **3-formylbenzamide** makes it a versatile synthon in organic chemistry.

Reactions of the Aldehyde Group

The aldehyde group is highly electrophilic and readily undergoes a variety of reactions:

- Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., sodium borohydride) to form secondary or tertiary amines.
- Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
- Knoevenagel Condensation: A base-catalyzed condensation with active methylene compounds to yield α,β -unsaturated products.^[10] This reaction is particularly useful for the synthesis of compounds with potential biological activity.
- Aldol Condensation: Reaction with enolates to form β -hydroxy aldehydes or ketones.
- Formation of Schiff Bases: Condensation with primary amines to form imines, which are important intermediates in the synthesis of various heterocyclic compounds.

Reactions of the Benzamide Group

The benzamide group is generally more stable than the aldehyde group but can undergo certain transformations:

- Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid (3-formylbenzoic acid).
- Dehydration: Treatment with a dehydrating agent (e.g., phosphorus pentoxide) can convert the amide to a nitrile (3-cyanobenzaldehyde).
- N-Alkylation/N-Arylation: The amide nitrogen can be functionalized with alkyl or aryl groups under appropriate conditions.

Applications in Drug Discovery

Benzamide-containing molecules are prevalent in medicinal chemistry, with many exhibiting a wide range of pharmacological activities.[3] **3-Formylbenzamide** serves as a key starting material for the synthesis of several classes of bioactive compounds.

Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes are crucial for DNA repair, and their inhibition is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[4] The benzamide moiety is a common pharmacophore in many PARP inhibitors, as it mimics the nicotinamide portion of the natural substrate NAD⁺. **3-Formylbenzamide** and its derivatives can be elaborated to generate potent PARP inhibitors.

Caption: Workflow for developing PARP inhibitors from **3-Formylbenzamide**.

The aldehyde functionality of **3-formylbenzamide** can be used to introduce various substituents that can interact with specific residues in the active site of the PARP enzyme, thereby enhancing potency and selectivity.

Applications in Materials Science

The ability of **3-formylbenzamide** to act as a ligand for metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs).

Ligand for Coordination Polymers and MOFs

Coordination polymers and MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. These materials have potential applications in gas storage, separation, catalysis, and sensing. The benzamide group in **3-formylbenzamide** can coordinate to metal centers through the oxygen atom of the carbonyl group, while the aldehyde group can be further modified to introduce additional coordination sites or to template the formation of specific framework structures. The rigid aromatic backbone of **3-formylbenzamide** contributes to the formation of robust and porous frameworks.

Safety and Handling

3-Formylbenzamide is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle **3-formylbenzamide** in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Formylbenzamide is a versatile and valuable building block for both drug discovery and materials science. Its unique combination of a reactive aldehyde and a stable benzamide moiety provides a rich platform for chemical derivatization. As research in the fields of targeted cancer therapy and advanced materials continues to grow, the demand for versatile and functionalized building blocks like **3-formylbenzamide** is expected to increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this important compound in their scientific endeavors.

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